

Envonalkib's Biological Activity on ROS1 Fusion Proteins: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor tyrosine kinase (RTK) fusions involving the ROS1 gene are established oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. These chromosomal rearrangements lead to the constitutive activation of the ROS1 kinase domain, triggering downstream signaling pathways that promote cell proliferation, survival, and migration. **Envonalkib** (also known as TQ-B3139 or Anluoqing) is a novel small-molecule tyrosine kinase inhibitor (TKI) designed to target ALK, c-Met, and ROS1. This technical guide provides an in-depth overview of the biological activity of **Envonalkib** on ROS1 fusion proteins, summarizing available preclinical and clinical data, outlining key experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Biological Activity of Envonalkib on ROS1

Envonalkib has demonstrated potent inhibitory activity against ROS1 kinase. Preclinical data from enzymatic assays indicate that **Envonalkib**'s potency is five times higher than that of crizotinib, a first-generation ALK/ROS1 inhibitor.[1] This suggests a strong potential for effective targeting of ROS1-driven malignancies.

Clinical Efficacy in ROS1 Fusion-Positive NSCLC



Clinical evidence supports the anti-tumor activity of **Envonalkib** in patients with ROS1 fusion-positive NSCLC. In a first-in-human phase I study (NCT03099330), **Envonalkib** (TQ-B3139) was administered to patients with advanced NSCLC harboring ALK or ROS1 rearrangements. The study reported promising efficacy in the ROS1-positive cohort.[2]

Table 1: Clinical Activity of **Envonalkib** in ROS1 Fusion-Positive NSCLC

| Clinical Endpoint | Result | Patient Population | Study |
|----------------------------------|-----------------------------|--|-----------------------------|
| Objective Response Rate (ORR) | 66.7% (2 out of 3 patients) | Patients with ROS1 fusion at a dose of ≥200 mg BID | Phase I (NCT03099330)[2] |

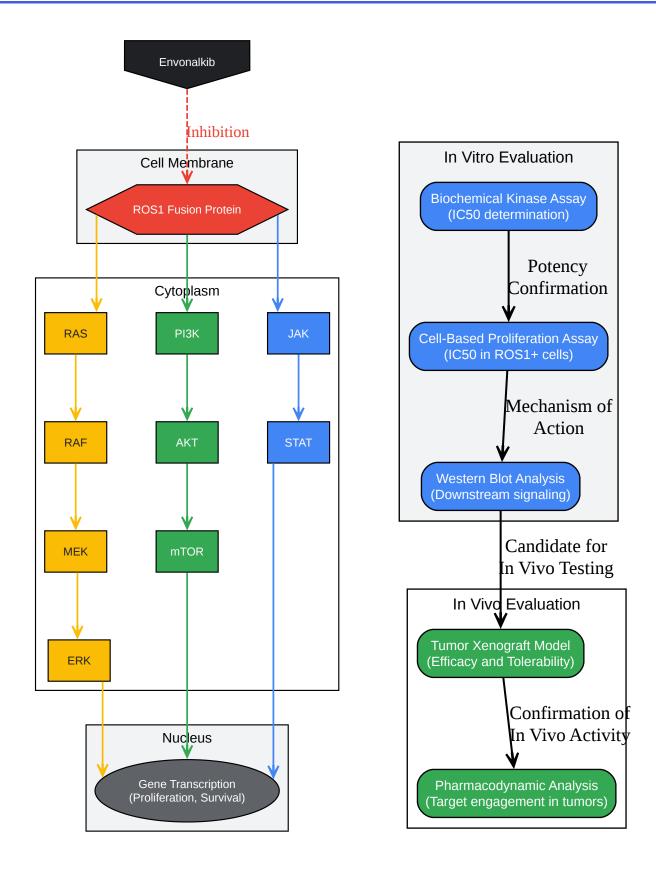
BID: twice daily

ROS1 Signaling and Mechanism of Inhibition

ROS1 fusion proteins activate several downstream signaling cascades crucial for cancer cell pathogenesis. The constitutive kinase activity of the ROS1 fusion protein leads to autophosphorylation and subsequent activation of pathways including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways are central to regulating cell growth, survival, and proliferation.

Envonalkib, as a tyrosine kinase inhibitor, is designed to bind to the ATP-binding pocket of the ROS1 kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the aberrant signaling that drives tumor growth.





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References

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- 2. First-in-human phase I study of TQ-B3139 (CT-711) in advanced non-small cell lung cancer patients with ALK and ROS1 rearrangements PubMed [pubmed.ncbi.nlm.nih.gov]
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